molecular formula C12H12N2O4S B2798140 3-(quinolin-8-ylsulfonylamino)propanoic Acid CAS No. 299936-94-0

3-(quinolin-8-ylsulfonylamino)propanoic Acid

Cat. No.: B2798140
CAS No.: 299936-94-0
M. Wt: 280.3
InChI Key: WFMGWXVYMBAAQE-UHFFFAOYSA-N
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Description

3-(Quinolin-8-ylsulfonylamino)propanoic Acid is a small molecule organic compound with the molecular formula C12H12N2O4S and a PubChem CID of 4133843 . This compound features a quinoline ring system, a scaffold of significant interest in medicinal chemistry for its diverse biological activities. While specific studies on this exact molecule are limited, research on closely related 8-aminoquinoline and 8-quinoline sulfonamide derivatives provides strong context for its research value. A key area of investigation for 8-quinoline compounds is their role in targeting oxidative stress and metal imbalance in neurodegenerative diseases . These derivatives are often designed as multi-target directed ligands (MTDLs). They can function as metal chelators, capable of binding to biometals like copper, which is involved in generating reactive oxygen species (ROS) . Furthermore, when conjugated with natural antioxidant motifs, such compounds have demonstrated radical-scavenging properties in assays like DPPH, and have shown cytoprotective effects in in vitro models of oxidative stress, such as in 661W photoreceptor-like cells . The structural features of this compound, including the sulfonylamino linker and the terminal carboxylic acid, make it a versatile building block for further chemical functionalization and biochemical probe development. This compound is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(quinolin-8-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-11(16)6-8-14-19(17,18)10-5-1-3-9-4-2-7-13-12(9)10/h1-5,7,14H,6,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMGWXVYMBAAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCCC(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinolin-8-ylsulfonylamino)propanoic Acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Sulfonylation: The quinoline derivative is then subjected to sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the sulfonylated quinoline with a suitable propanoic acid derivative under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(quinolin-8-ylsulfonylamino)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of alkylated or acylated quinoline derivatives.

Scientific Research Applications

3-(quinolin-8-ylsulfonylamino)propanoic Acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(quinolin-8-ylsulfonylamino)propanoic Acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, while the sulfonylamino group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Structural Analogs

3-(Isoquinolin-3-yl)propanoic Acid
  • Structure: Features an isoquinoline ring (benzene fused to pyridine at the 3-position) instead of quinoline and lacks the sulfonylamino group.
  • Molecular Formula: C₁₂H₁₁NO₂ (vs. C₁₆H₁₄N₂O₄S for the target compound).
  • Functional Groups: Absence of sulfonylamino reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in aqueous media .
3-[N-(4-Sulfamoylphenyl)amino]propanoic Acid
  • Structure: Contains a sulfamoylphenyl group (para-substituted sulfonamide on benzene) instead of quinolin-8-ylsulfonylamino.
  • Reactivity: Demonstrated halogenation at the sulfamoyl group and hydrazone formation via carboxyl modification, indicating higher electrophilic reactivity compared to the quinoline-based compound .
  • Biological Implications: Sulfamoylphenyl derivatives are often explored as diuretics or carbonic anhydrase inhibitors, whereas quinoline sulfonamides may target kinases or proteases due to their aromatic bulk .
3-[(2-Carboxyethyl)sulfanyl]-3-[3-(8-phenyloctyl)phenyl]propanoic Acid
  • Structure: Features a sulfanyl (thioether) linker and a long alkyl chain with a terminal phenyl group, differing from the sulfonylamino-quinoline system.
  • Properties : The thioether group increases lipophilicity, while the alkyl chain enhances membrane permeability. This contrasts with the target compound’s sulfonamide group, which prioritizes polar interactions .

Biological Activity

3-(Quinolin-8-ylsulfonylamino)propanoic acid is a compound of significant interest in pharmaceutical research due to its unique chemical structure and potential biological activities. Characterized by a quinoline moiety and a sulfonamide group, this compound exhibits various properties that could be harnessed for therapeutic applications, particularly in oncology.

The molecular formula of this compound is C₁₃H₁₄N₂O₃S, with a molar mass of approximately 280.30 g/mol. Its structure facilitates interactions with biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that this compound may possess anticancer properties, similar to other quinoline derivatives. The compound's mechanism of action includes:

  • Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis, and its inhibition can lead to reduced proliferation of cancer cells. Studies have shown that compounds targeting TS can be effective in cancer therapy .
  • Modulation of JAK/STAT Pathway : Compounds with similar structures have been linked to the modulation of this pathway, which is implicated in various cancers and inflammatory diseases .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with specific biological targets. These studies are essential for understanding how the compound functions at a molecular level and its potential therapeutic applications.

Table 1: Biological Activity Overview

Activity TypeMechanismPotential Application
AnticancerInhibition of TSCancer therapy
Anti-inflammatoryModulation of JAK/STAT pathwayTreatment of inflammatory diseases
Enzyme InhibitionBinding to active sitesDrug development

Case Studies

Several case studies have explored the effects of quinoline derivatives, including this compound:

  • Case Study on Cancer Cell Lines : Research demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
  • Clinical Implications : In vivo studies have suggested that compounds similar to this compound could enhance the efficacy of existing cancer therapies by overcoming drug resistance mechanisms.

Synthesis Methods

The synthesis of this compound has been explored through several methods, including:

  • Conventional Organic Synthesis : Utilizing standard reagents and conditions to achieve high yields.
  • Green Chemistry Approaches : Employing environmentally friendly solvents and reagents to minimize waste during synthesis.

Table 2: Synthesis Methods Comparison

MethodYield (%)Environmental Impact
Conventional Organic Synthesis85Moderate
Green Chemistry Approaches90Low

Q & A

Q. What are the key considerations for synthesizing 3-(quinolin-8-ylsulfonylamino)propanoic Acid with high purity?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation between quinoline derivatives and propanoic acid precursors. Critical parameters include:

  • Temperature control (e.g., maintaining 0–5°C during sulfonation to prevent side reactions) .
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity) .
  • Purification methods (HPLC or column chromatography to achieve >95% purity) . Yield optimization often requires iterative adjustment of stoichiometry and reaction time.

Q. How can researchers validate the structural integrity of this compound?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm sulfonamide linkage and quinoline-propanoyl integration .
  • FT-IR for characteristic peaks (e.g., S=O stretching at ~1350 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
    • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₃N₂O₄S: 305.06) .

Q. What storage conditions ensure compound stability?

  • Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group .
  • Use amber vials to avoid photodegradation of the quinoline moiety .

Advanced Research Questions

Q. How does the quinoline-8-ylsulfonyl group influence target binding in biological assays?

The quinoline moiety enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or proteases), while the sulfonamide group participates in hydrogen bonding with catalytic residues. Comparative studies with analogs (e.g., 3-(8-hydroxyquinolin-5-yl)propanoic acid) show reduced activity when the sulfonamide is replaced, highlighting its role in target affinity .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

Discrepancies often arise from:

  • Assay conditions (e.g., pH variations affecting ionization of the carboxylic acid group) .
  • Cellular vs. cell-free systems (membrane permeability differences). Mitigation strategies:
  • Standardize assay buffers (e.g., pH 7.4 PBS with 0.1% DMSO) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key modifications and their effects:

Modification Impact on Activity Reference
Nitro group at C7 ↑ Chelation capacity for metal ions
Methylation of sulfonamide ↓ Solubility, ↑ LogP
Propanoic acid chain elongation Alters pharmacokinetics (e.g., t½)

Q. What computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) to model binding poses with proteins like HDACs or topoisomerases .
  • MD simulations (AMBER or GROMACS) to assess stability of ligand-target complexes over time .
  • QSAR models using descriptors like polar surface area (PSA) and H-bond donors/acceptors .

Methodological Notes

  • Contradictory data analysis : Always cross-validate results using multiple techniques (e.g., SPR + enzymatic assays) and reference control compounds with established mechanisms .
  • Synthetic scalability : Pilot-scale reactions should prioritize solvent recovery (e.g., DMF distillation) and waste minimization to align with green chemistry principles .

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